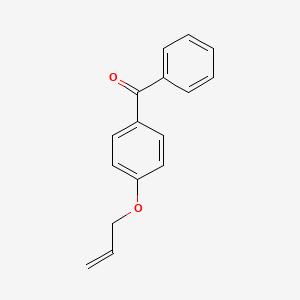

4-Allyloxybenzophenone

Cat. No. B1615907

Key on ui cas rn:

42403-77-0

M. Wt: 238.28 g/mol

InChI Key: VRWGRLFEHAONPN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07795364B2

Procedure details

Allyloxybenzophenone 1 (200 g, 840 mmol) was dissolved with warming in THF (150 mL, EM Science) and charged to an addition funnel placed on a 2 L four-necked flask equipped with a mechanical stirrer, reflux condenser and internal temperature probe under a dry air purge. To the reaction vessel was added 1,1,3,3-tetramethyldisiloxane (740 mL, 4.18 mol, Hanse Chemie) and THF (100 mL). The internal pot temperature was raised to 50° C., at which point chlorotris(triphenylphosphine) rhodium (“Wilkinson's catalyst”, 22 mg, 11 ppm based on mass of allyloxybenzophenone 1, Aldrich Chemical) was added to the pot along with a portion (5 mL) of the 4-allyloxybenzophenone/THF solution. The internal reaction temperature was raised to 60° C., at which point the 4-allyloxybenzophenone solution was added to the reactor pot over the course of 45 min. The internal temperature of the reaction was held between 60-65° C. during the course of the addition, which is exothermic. After the addition was complete, the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material was present by GC analysis. The reaction was allowed to cool to 35° C., and activated carbon (3 lab scoops, Aldrich Chemical) was added. The resulting slurry was stirred for 30 min., then filtered to yield a pale yellow solution. Solvent was removed from the product in vacuo to yield a yellow oil (329 g, 104% due to presence of ˜10 mol % 1,1,3,3,5,5-hexamethyltrisiloxane in the commercial grade 1,1,3,3-tetramethyldisiloxane starting material; i.e. the reaction is essentially quantitative). The product exhibited acceptable 1H, 13C and 29Si NMR, UV-Vis and FT-IR spectral characteristics.

Name

4-allyloxybenzophenone THF

Quantity

5 mL

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

C(OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1)C=C.[CH3:19][SiH:20]([CH3:25])[O:21][SiH:22]([CH3:24])[CH3:23].C(OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1)C=C.C1COCC1>C1COCC1>[CH3:19][SiH:20]([CH3:25])[O:21][Si:22]([CH3:24])([CH3:23])[O:21][SiH:20]([CH3:25])[CH3:19].[CH3:19][SiH:20]([CH3:25])[O:21][SiH:22]([CH3:24])[CH3:23] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

740 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[SiH](O[SiH](C)C)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

22 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

|

Step Four

|

Name

|

4-allyloxybenzophenone THF

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1.C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

|

Step Six

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged to an addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed on a 2 L four-necked flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

internal temperature probe under a dry air purge

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reactor pot over the course of 45 min

|

|

Duration

|

45 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The internal temperature of the reaction was held between 60-65° C. during the course of the addition, which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 35° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

activated carbon (3 lab scoops, Aldrich Chemical) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting slurry was stirred for 30 min.

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a pale yellow solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent was removed from the product in vacuo

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[SiH](O[Si](O[SiH](C)C)(C)C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[SiH](O[SiH](C)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07795364B2

Procedure details

Allyloxybenzophenone 1 (200 g, 840 mmol) was dissolved with warming in THF (150 mL, EM Science) and charged to an addition funnel placed on a 2 L four-necked flask equipped with a mechanical stirrer, reflux condenser and internal temperature probe under a dry air purge. To the reaction vessel was added 1,1,3,3-tetramethyldisiloxane (740 mL, 4.18 mol, Hanse Chemie) and THF (100 mL). The internal pot temperature was raised to 50° C., at which point chlorotris(triphenylphosphine) rhodium (“Wilkinson's catalyst”, 22 mg, 11 ppm based on mass of allyloxybenzophenone 1, Aldrich Chemical) was added to the pot along with a portion (5 mL) of the 4-allyloxybenzophenone/THF solution. The internal reaction temperature was raised to 60° C., at which point the 4-allyloxybenzophenone solution was added to the reactor pot over the course of 45 min. The internal temperature of the reaction was held between 60-65° C. during the course of the addition, which is exothermic. After the addition was complete, the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material was present by GC analysis. The reaction was allowed to cool to 35° C., and activated carbon (3 lab scoops, Aldrich Chemical) was added. The resulting slurry was stirred for 30 min., then filtered to yield a pale yellow solution. Solvent was removed from the product in vacuo to yield a yellow oil (329 g, 104% due to presence of ˜10 mol % 1,1,3,3,5,5-hexamethyltrisiloxane in the commercial grade 1,1,3,3-tetramethyldisiloxane starting material; i.e. the reaction is essentially quantitative). The product exhibited acceptable 1H, 13C and 29Si NMR, UV-Vis and FT-IR spectral characteristics.

Name

4-allyloxybenzophenone THF

Quantity

5 mL

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

C(OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1)C=C.[CH3:19][SiH:20]([CH3:25])[O:21][SiH:22]([CH3:24])[CH3:23].C(OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1)C=C.C1COCC1>C1COCC1>[CH3:19][SiH:20]([CH3:25])[O:21][Si:22]([CH3:24])([CH3:23])[O:21][SiH:20]([CH3:25])[CH3:19].[CH3:19][SiH:20]([CH3:25])[O:21][SiH:22]([CH3:24])[CH3:23] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

740 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[SiH](O[SiH](C)C)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

22 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

|

Step Four

|

Name

|

4-allyloxybenzophenone THF

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1.C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

|

Step Six

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged to an addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed on a 2 L four-necked flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

internal temperature probe under a dry air purge

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reactor pot over the course of 45 min

|

|

Duration

|

45 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The internal temperature of the reaction was held between 60-65° C. during the course of the addition, which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 35° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

activated carbon (3 lab scoops, Aldrich Chemical) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting slurry was stirred for 30 min.

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a pale yellow solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent was removed from the product in vacuo

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[SiH](O[Si](O[SiH](C)C)(C)C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[SiH](O[SiH](C)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |